2-(Dimethylamino)thiazole-5-carbonitrile
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Overview
Description
2-(Dimethylamino)thiazole-5-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the dimethylamino group and the nitrile group in the thiazole ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)thiazole-5-carbonitrile typically involves the reaction of appropriate thioamides with nitriles under specific conditions. One common method includes the cyclization of N,N-dimethylthiourea with α-haloketones in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.
Scientific Research Applications
2-(Dimethylamino)thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microbial cells. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxamide: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
2-(Dimethylamino)thiazole-5-carbonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C6H7N3S |
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Molecular Weight |
153.21 g/mol |
IUPAC Name |
2-(dimethylamino)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H7N3S/c1-9(2)6-8-4-5(3-7)10-6/h4H,1-2H3 |
InChI Key |
VWAXLLHKJCVZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(S1)C#N |
Origin of Product |
United States |
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